molecular formula C12H27NO B13080489 4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol CAS No. 1247914-82-4

4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol

Cat. No.: B13080489
CAS No.: 1247914-82-4
M. Wt: 201.35 g/mol
InChI Key: UEVLHGHLZPUAIY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

IUPAC Name Rationalization and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system provides a systematic framework for naming organic compounds. For 4-methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol, the name is derived through the following rationalization:

  • Parent Chain Identification : The longest continuous carbon chain containing the principal functional group (here, the hydroxyl group at position 1) is a pentane backbone.
  • Functional Group Prioritization : The hydroxyl group (-OH) takes precedence over the amino group (-NH-) in determining the suffix. Thus, the compound is classified as a pentan-1-ol.
  • Substituent Assignment :
    • A methyl group (-CH₃) is attached to carbon 4 of the parent chain.
    • At carbon 2, an amino group (-NH-) is substituted, which is further modified by a 3-methylpentan-2-yl group. This substituent itself contains a pentane backbone with a methyl branch at carbon 3.

The full name, this compound, adheres to IUPAC rules by specifying substituent positions and branching in alphabetical order.

Key Nomenclature Features:
  • Amino Group Prefix : The term “amino” denotes the -NH- substituent, positioned at carbon 2.
  • Branched Substituent : The 3-methylpentan-2-yl group is named as a separate alkyl chain, following the “lowest set of locants” rule for branching.

Structural Isomerism and Stereochemical Considerations

The compound exhibits both structural isomerism and stereoisomerism :

Structural Isomerism:
  • Positional Isomers : Variants may arise from differing positions of the hydroxyl or amino groups. For example, 2-amino-4-methylpentan-1-ol represents a structural isomer with identical functional groups but distinct branching.
  • Functional Group Isomers : Alternative arrangements, such as ethers or secondary amines, could theoretically exist but are not observed in this case.
Stereoisomerism:
  • Chiral Centers : The amino-bearing carbon (C2) and the hydroxyl-bearing carbon (C1) are potential chiral centers.
  • Enantiomers : If both C1 and C2 are chiral, four stereoisomers (2² = 4) are possible. However, the 3-methylpentan-2-yl substituent introduces additional complexity due to its own branching, potentially increasing the number of stereoisomers.
Relative Configuration Analysis:

Nuclear magnetic resonance (NMR) studies of vic-amino alcohols suggest that the chemical shifts of protons adjacent to oxygen (CH-O) and nitrogen (CH-N) differ between syn and anti configurations. For this compound, the downfield shift of CH-O and CH-N protons in the $$^1$$H NMR spectrum could indicate an anti configuration.

Spectroscopic Identification Techniques

Infrared (IR) Spectroscopy:
  • Hydroxyl Group : A broad absorption band near 3300 cm⁻¹ corresponds to O-H stretching.
  • Amino Group : N-H stretching vibrations for secondary amines appear as a single medium-intensity peak near 3350 cm⁻¹, distinguishable from alcohols by sharper absorption.

Table 1: Key IR Absorption Bands

Functional Group Absorption Range (cm⁻¹) Intensity/Shape
O-H (alcohol) 3200–3600 Broad
N-H (secondary amine) 3300–3500 Sharp, medium intensity
Mass Spectrometry (MS):
  • Alpha Cleavage : Fragmentation adjacent to the hydroxyl or amino groups generates characteristic ions. For example, cleavage at C2-C3 yields a fragment with m/z = 86 (C₅H₁₂NO⁺).
  • Dehydration : Loss of water (18 amu) produces an alkene radical cation, detectable as a minor peak.

Table 2: Predicted MS Fragments

Fragment Ion m/z Origin
[M-H₂O]⁺ 130 Parent ion minus H₂O
C₅H₁₂NO⁺ 86 Alpha cleavage near hydroxyl
Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • $$^1$$H NMR :
    • δ 1.0–1.5 ppm : Multiplets from methyl groups (C4 methyl and 3-methylpentan-2-yl).
    • δ 3.5–3.7 ppm : Methine proton adjacent to the hydroxyl group (C1).
    • δ 2.6–2.8 ppm : Methine proton adjacent to the amino group (C2).
  • $$^{13}$$C NMR :
    • δ 70–75 ppm : Oxygen-bearing carbon (C1).
    • δ 50–55 ppm : Nitrogen-bearing carbon (C2).

Properties

CAS No.

1247914-82-4

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-methyl-2-(3-methylpentan-2-ylamino)pentan-1-ol

InChI

InChI=1S/C12H27NO/c1-6-10(4)11(5)13-12(8-14)7-9(2)3/h9-14H,6-8H2,1-5H3

InChI Key

UEVLHGHLZPUAIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC(CC(C)C)CO

Origin of Product

United States

Preparation Methods

Amination of Ketone Precursors

A common synthetic route begins with a ketone such as 4-methylpentan-2-one or a structurally related ketone bearing the appropriate alkyl substitution pattern. The ketone undergoes nucleophilic attack by an amine, typically a primary or secondary amine corresponding to the desired substituent on the amino group.

  • Reactants: 4-methylpentan-2-one and an amine such as 3-methylpentan-2-amine.
  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF) is commonly used to dissolve reactants and facilitate the reaction.
  • Catalyst: Acid catalysts such as hydrochloric acid or methanesulfonic acid may be employed to promote imine formation.
  • Conditions: Room temperature to mild heating (20–40°C) under stirring.

This step forms an imine or iminium intermediate, which is then subjected to reduction.

Reduction to Amino Alcohol

The imine intermediate is reduced to the amino alcohol using hydride donors:

  • Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical choices.
  • Solvent: Anhydrous ether or THF.
  • Temperature: Low temperatures (0–5°C) to control reaction rate and selectivity.
  • Workup: The reaction mixture is quenched with water or dilute acid, followed by extraction and purification.

This reduction step converts the C=N double bond to a C–N single bond, yielding the target amino alcohol.

Industrial and Patent-Reported Processes

According to patent literature on related compounds (e.g., WO2012023147A1), similar amino alcohols are prepared by:

  • Charging the ketone in a solvent such as tetrahydrofuran.
  • Adding concentrated sulfuric acid and a sulfonic acid catalyst (methanesulfonic acid or p-toluenesulfonic acid).
  • Heating to reflux with simultaneous removal of water to drive imine formation.
  • Cooling, neutralizing, and extracting the intermediate.
  • Catalytic hydrogenation using Pd/C under hydrogen pressure (5–7 kg/cm²) at 25–30°C to reduce the imine to the amine.
  • Final extraction and pH adjustment to isolate the amino alcohol product.

This method emphasizes continuous removal of water to shift equilibrium and the use of catalytic hydrogenation for reduction, which is scalable for industrial production.

Comparative Table of Preparation Parameters

Step Reactants/Materials Solvent Catalyst/Agent Temperature Notes
Amination 4-methylpentan-2-one + amine Ethanol, THF HCl, methanesulfonic acid 20–40°C Water removal critical for equilibrium
Reduction Imine intermediate Ether, THF NaBH4 or LiAlH4 0–5°C Controlled addition to avoid side reactions
Catalytic hydrogenation (patent) Imine intermediate + Pd/C catalyst THF, cyclohexane Pd/C catalyst + H2 gas (5–7 kg/cm²) 25–30°C Industrial scale, high purity

Research Findings and Optimization Notes

  • Water Removal: Efficient removal of water during imine formation is crucial to drive the equilibrium toward product formation.
  • Catalyst Choice: Acid catalysts such as methanesulfonic acid improve imine formation rates and yields.
  • Reduction Method: Sodium borohydride is effective for lab-scale synthesis, while catalytic hydrogenation is preferred for industrial scale due to cleaner reaction profiles and easier product isolation.
  • Temperature Control: Low temperatures during reduction prevent over-reduction or side reactions.
  • Purification: Post-reaction pH adjustment and solvent extraction are essential for isolating the pure amino alcohol.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkylated amines

Scientific Research Applications

4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol involves its interaction with various molecular targets. The alcohol and amine groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogs:

Compound Name Molecular Formula Functional Groups Key Structural Features Applications Reference
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol C₁₁H₂₅NO Amine, Alcohol Branched alkyl chain, chiral centers Asymmetric catalysis
4-Methyl-2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)pentan-1-ol C₁₀H₁₈N₃O Amine, Alcohol, Pyrazole Heteroaromatic pyrazole ring Potential bioactive agents
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol C₈H₁₉NO Amine, Alcohol Shorter carbon chain (ethanol backbone) Intermediate in organic synthesis
4-[(4-Methylpentan-2-yl)amino]pentan-1-ol C₁₁H₂₅NO Amine, Alcohol Positional isomer of amino group Undisclosed (structural studies)
4-Methyl-2-(3-methylbutoxy)pentan-1-ol C₁₁H₂₄O₂ Ether, Alcohol Ether linkage instead of amine Solvent or stabilizer applications
Key Observations:
  • Steric and Electronic Effects: The target compound’s branched 3-methylpentan-2-yl group introduces steric hindrance, enhancing enantioselectivity in catalytic applications compared to linear analogs like 2-[(3-methylpentan-2-yl)amino]ethan-1-ol .
  • Positional Isomerism: The positional isomer 4-[(4-methylpentan-2-yl)amino]pentan-1-ol (CAS: 1518464-72-6) may exhibit altered hydrogen-bonding capacity due to the shifted amino group, affecting reactivity .

Physicochemical and Spectroscopic Comparisons

NMR Data (Selected Compounds):
  • Target Compound : Expected ¹H-NMR signals include:

    • δ 1.2–1.5 ppm (multiplet, methyl groups on branched chain).
    • δ 2.5–3.0 ppm (broad singlet, NH proton).
    • δ 3.6–3.8 ppm (triplet, -CH₂OH).
      Similar shifts are observed in for pentan-1-ol derivatives, though branching alters splitting patterns .
  • Pyrazole Derivative : Additional aromatic protons (δ 7.0–8.0 ppm) and pyrazole-specific carbons (δ 140–150 ppm in ¹³C-NMR) distinguish it from the target compound .

Boiling Points and Solubility:
  • The target compound’s branched structure lowers its boiling point compared to linear alcohols like pentan-1-ol (bp ~138°C) but enhances solubility in nonpolar solvents .
  • Ether-containing analogs (e.g., 4-Methyl-2-(3-methylbutoxy)pentan-1-ol) exhibit higher stability but reduced hydrogen-bonding capacity, limiting catalytic utility .

Biological Activity

4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol is a compound with significant potential in medicinal chemistry due to its unique structural characteristics, including a hydroxyl group and an amino group. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H27NOC_{13}H_{27}NO, with a molecular weight of approximately 213.36 g/mol. Its structure allows for various interactions with biomolecules, which is crucial for its biological activity.

Research indicates that the compound may interact with various enzymes and receptors, potentially modulating several biological pathways. Its functional groups facilitate hydrogen bonding and other interactions that are essential for therapeutic effects.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural Features
This compoundHydroxyl and amino groups, branched alkyl chain
2-Amino-4-methylpentan-1-olContains an amino group without a branched alkyl amine
4-Amino-2-methylbutan-2-olFeatures an amino group with a different substitution pattern
4-Methyl-N-[2-(3-methylbutan)-2-amino]pentanamideSimilar backbone but differs in functional groups

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound, particularly its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission, and their inhibition can have therapeutic implications for conditions such as Alzheimer's disease.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that compounds structurally similar to this compound exhibited varying degrees of AChE and BChE inhibition. For instance, specific derivatives showed IC50 values significantly lower than standard inhibitors like rivastigmine, indicating enhanced potency:

CompoundIC50 (µM)Selectivity Index
Compound A4.3310
Compound B6.5734
Rivastigmine8.52-

These results suggest that the compound may possess considerable potential as a therapeutic agent targeting cholinergic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its clinical applicability. Studies indicate that the compound may effectively penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) activity.

Table 2: Predicted Pharmacokinetic Properties

PropertyValue
LogP (Partition Coefficient)High
% Plasma Protein BindingHigh
Blood-Brain Barrier PenetrationSufficient

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